molecular formula C19H18FN3O2 B2789422 2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid

2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid

Cat. No.: B2789422
M. Wt: 339.4 g/mol
InChI Key: JKKRYYTVQXUOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C19H18FN3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

BioE-1115 is known to interact with PASK and CK2α enzymes . It effectively inhibits cellular PASK-T307 autophosphorylation . It has little or no potency against a panel of 49 other kinases .

Cellular Effects

BioE-1115 has been shown to have significant effects on various types of cells and cellular processes. In HepG2 cells, BioE-1115 treatment shows a significant reduction in SREBP activity, without any observable effects on cell morphology or growth rate . In HEK293 cells, BioE-1115 shows a dose-dependent loss of PASK phosphorylation .

Molecular Mechanism

BioE-1115 exerts its effects at the molecular level through its interactions with PASK and CK2α . It blocks PASK autophosphorylation at Thr307 in a dose-dependent manner without affecting the insulin-induced phosphorylation of either Akt or S6K .

Temporal Effects in Laboratory Settings

The effects of BioE-1115 have been observed over time in laboratory settings. It has been shown to effectively prevent sterol regulatory element binding protein SREBP-1c maturation without affecting Akt/mTOR pathway signaling, resulting in impaired cellular SREBP transcription activity in HepG2 cultures .

Dosage Effects in Animal Models

In animal models, the effects of BioE-1115 vary with different dosages. In male Sprague-Dawley rats fed with high fructose diet, BioE-1115 treatment produced significant dose-dependent reductions in blood glucose, insulin, and TG .

Metabolic Pathways

BioE-1115 is involved in metabolic pathways that interact with PASK and CK2α

Properties

IUPAC Name

2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKRYYTVQXUOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of methyl 2-(4-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate (40 mg, 0.11 mmol, 1.00 equiv) in methanol (10 mL). Then a solution of sodium hydroxide (22.67 mg, 0.57 mmol, 5.00 equiv) in water (1 mL) was added. The resulting solution was stirred for 5 h at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The reaction was then quenched by the addition of 20 mL of water. The pH value of the aqueous solution was adjusted to 4-5 with aq. hydrogen chloride (1 mol/L). The resulting solids were collected by filtration. This resulted in 30 mg (76%) of 2-(4-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(4-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
22.67 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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